molecular formula C5H6Br2N2 B3032854 3,4-dibromo-1,5-dimethyl-1H-pyrazole CAS No. 5775-95-1

3,4-dibromo-1,5-dimethyl-1H-pyrazole

Cat. No. B3032854
CAS RN: 5775-95-1
M. Wt: 253.92 g/mol
InChI Key: LNWORINWPDQJGF-UHFFFAOYSA-N
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Description

3,4-dibromo-1,5-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 5775-95-1 . It has a molecular weight of 253.92 . The compound is a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is 3,4-dibromo-1,5-dimethyl-1H-pyrazole .


Synthesis Analysis

There are several methods for the synthesis of pyrazole derivatives. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3,4-dibromo-1,5-dimethyl-1H-pyrazole can be represented by the InChI code: 1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3 . This compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3,4-dibromo-1,5-dimethyl-1H-pyrazole is a powder with a melting point of 55-56°C .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the synthesis of these compounds.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives have been the subject of significant research interest due to their fascinating properties . Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could be used in the synthesis of these derivatives.

Pharmaceutical Applications

Pyrazoles and their derivatives have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the development of these pharmaceuticals.

Agricultural Applications

In addition to their pharmaceutical applications, pyrazoles and their derivatives are also used in agriculture . “3,4-dibromo-1,5-dimethyl-1H-pyrazole” could potentially be used in the development of these agricultural products.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Future Directions

While specific future directions for 3,4-dibromo-1,5-dimethyl-1H-pyrazole are not mentioned in the search results, pyrazole derivatives are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, it can be expected that research into the synthesis and applications of pyrazole derivatives, including 3,4-dibromo-1,5-dimethyl-1H-pyrazole, will continue to be a significant area of interest.

properties

IUPAC Name

3,4-dibromo-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)8-9(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWORINWPDQJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358710
Record name 3,4-dibromo-1,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5775-95-1
Record name 3,4-dibromo-1,5-dimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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